

The p38 MAPK Inhibitor FR167653: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	FR 167653	
Cat. No.:	B1662783	Get Quote

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Abstract

FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and environmental stress. By targeting p38 MAPK, FR167653 effectively suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF- α) and interleukin-1beta (IL-1 β), demonstrating significant therapeutic potential in various inflammatory conditions. This technical guide provides a comprehensive overview of FR167653, including its full chemical name, mechanism of action, available quantitative data on its inhibitory activity, and detailed experimental protocols for its evaluation.

Chemical Identity

The full chemical name of FR167653 is 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1][2][3]triazin-2-yl]-2-phenylethanedione sulfate monohydrate.[4][5]

Table 1: Chemical and Physical Properties of FR167653



Property	Value
Molecular Formula	C24H20FN5O2 · H2SO4 · H2O
Molecular Weight	525.5 g/mol
Appearance	Solid
Class	Pyrazolotriazine derivative

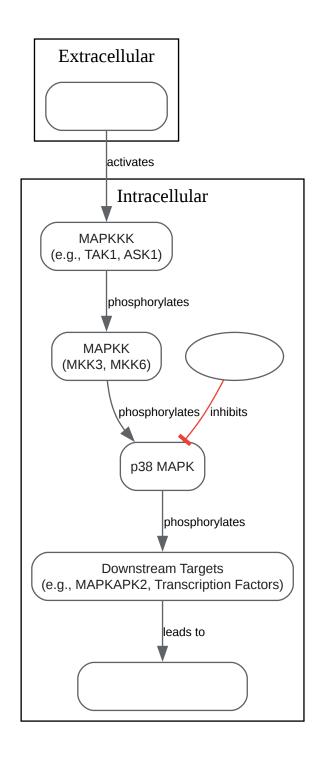
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

FR167653 exerts its anti-inflammatory effects by selectively inhibiting the p38 MAPK signaling pathway. This pathway is a crucial mediator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF- α , IL-1 β) and cellular stressors like lipopolysaccharide (LPS).

The p38 MAPK cascade is a multi-tiered system. Upon stimulation, a MAP kinase kinase kinase (MAPKKK) activates a MAP kinase kinase (MAPKK), which in turn dually phosphorylates and activates p38 MAPK. Activated p38 MAPK then phosphorylates various downstream targets, including other kinases and transcription factors. This phosphorylation cascade ultimately leads to the increased expression of genes involved in inflammation and immune responses.

FR167653 acts as a specific inhibitor of p38 MAPK, thereby blocking this entire downstream signaling cascade. This inhibition leads to a marked reduction in the production and release of key pro-inflammatory cytokines, TNF- α and IL-1 β , which are major contributors to the pathogenesis of numerous inflammatory diseases.[6]





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Figure 1: p38 MAPK Signaling Pathway and Inhibition by FR167653.

Quantitative Data







While several studies have demonstrated the dose-dependent inhibitory effects of FR167653, specific IC_{50} (half-maximal inhibitory concentration) and K_i (inhibition constant) values from in vitro kinase assays are not consistently reported in the public domain. The available data primarily focuses on the in vivo efficacy of the compound in various animal models.

Table 2: Summary of In Vivo Efficacy of FR167653



Animal Model	Condition	Dosage	Observed Effect	Reference
Rats	Acetic acid- induced colitis	1.5 and 2.5 mg/kg (subcutaneous)	Amelioration of colonic lesions, dose-dependent decrease in colonic mucosal TNF-α and IL-1β	[6]
Rabbits	Endotoxin- induced shock	0.10-0.32 mg/kg/h	Attenuation of hypotensive response and inhibition of plasma IL-1 and TNF-α levels	[7]
Mice	Lipopolysacchari de-induced hepatic microvascular dysfunction	1 and 10 mg/kg (intravenous)	Reduction in leukocyte adhesion and restoration of sinusoidal perfusion in a dose-dependent manner	[8]
Rats	Monocrotaline- induced pulmonary hypertension	2 mg/kg/day	Attenuation of p38 MAPK activity and reduction in inflammatory cytokine expression	



Rats	Chronic allograft nephropathy	30 mg/kg/day (subcutaneous)	Prevention of morphological features of CAN and reduction in p38 MAPK expression	[9]
Mice	Nonobese diabetic (NOD)	0.08% in diet (oral)	Prevention of diabetes development by inhibiting Th1 immunity	[10]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of FR167653 and other p38 MAPK inhibitors.

In Vitro p38 MAPK Kinase Assay

This assay directly measures the enzymatic activity of p38 MAPK and the inhibitory potential of compounds like FR167653.

Materials:

- Recombinant active p38 MAPK enzyme
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT, 0.01% Triton X-100)
- ATP
- Substrate (e.g., ATF-2)
- FR167653 or other test compounds
- · 96-well plates

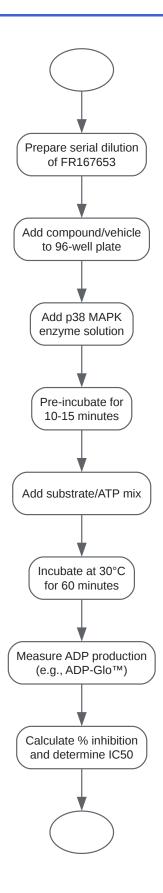


ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

- Compound Preparation: Prepare a serial dilution of FR167653 in DMSO. A typical concentration range for IC₅₀ determination is from 100 μM to 0.1 nM.
- Assay Plate Setup: Add 1 μL of the diluted FR167653 or DMSO (vehicle control) to the wells
 of a 96-well plate.
- Enzyme Addition: Add 24 μL of a pre-diluted p38 MAPK solution in kinase assay buffer to each well.
- Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add 25 μL of a substrate/ATP mixture (containing the final desired concentrations of ATF-2 and ATP) to each well to start the kinase reaction.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
- Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™
 Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured
 using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of FR167653 relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅o value.





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Figure 2: General workflow for an in vitro p38 MAPK kinase assay.



Cell-Based Assay for Inhibition of TNF-α Production

This assay measures the ability of FR167653 to inhibit the production and release of TNF- α from cells, typically monocytes or macrophages, stimulated with LPS.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
- Lipopolysaccharide (LPS)
- FR167653 or other test compounds
- 96-well cell culture plates
- Human TNF-α ELISA kit

Procedure:

- Cell Seeding: Seed the cells (e.g., 1 x 10⁶ cells/mL) in a 96-well plate and allow them to adhere overnight if using adherent cells.
- Compound Treatment: Pre-treat the cells with various concentrations of FR167653 or DMSO (vehicle control) for 1 hour.
- Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include a non-stimulated control (vehicle only).
- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a specified time (e.g., 4-6 hours).
- Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatants.
- TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

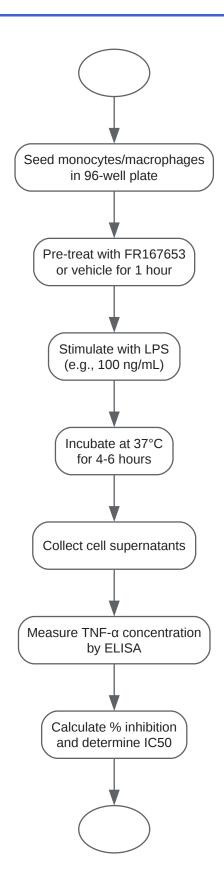






• Data Analysis: Calculate the percent inhibition of TNF-α production for each concentration of FR167653 compared to the LPS-stimulated control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.





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Figure 3: Workflow for a cell-based TNF- α release assay.



Conclusion

FR167653 is a well-characterized inhibitor of p38 MAPK with demonstrated efficacy in a range of preclinical models of inflammatory diseases. Its ability to suppress the production of key proinflammatory cytokines highlights its potential as a therapeutic agent. This technical guide provides essential information for researchers and drug development professionals working with FR167653 and other p38 MAPK inhibitors, offering a foundation for further investigation and development. Further studies are warranted to fully elucidate its quantitative inhibitory profile and to translate its preclinical efficacy into clinical applications.

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